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molecular formula C12H11ClN2O2 B8543839 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No. B8543839
M. Wt: 250.68 g/mol
InChI Key: NLGKYTHYPCQILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150555B2

Procedure details

Potassium carbonate (8.76 g) and methyl iodide (3.15 ml) were added to a N,N-dimethylformamide solution (42 ml) of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (10.0 g) in Reference Example 3 at room temperature and stirred for five hours. Potassium carbonate (4.08 g) and methyl iodide (2.1 ml) were subsequently added and the mixture was stirred further for three hours at room temperature. After completion of the reaction, water (200 ml) was added and the precipitated solid was collected by filtration to give 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester (10.5 g) as a pale yellow solid.
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CI.CN(C)C=O.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[C:25]([CH3:26])=[C:24]([C:27]([OH:29])=[O:28])[CH:23]=[N:22]2)=[CH:17][CH:16]=1>O>[CH3:1][O:28][C:27]([C:24]1[CH:23]=[N:22][N:21]([C:18]2[CH:17]=[CH:16][C:15]([Cl:14])=[CH:20][CH:19]=2)[C:25]=1[CH3:26])=[O:29] |f:0.1.2|

Inputs

Step One
Name
Quantity
8.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.15 mL
Type
reactant
Smiles
CI
Name
Quantity
42 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
Step Two
Name
Quantity
4.08 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.1 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred further for three hours at room temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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